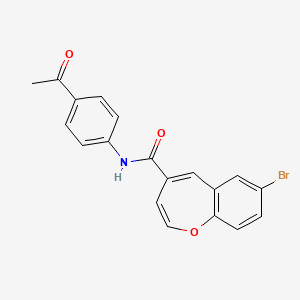

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of acetylphenyl compounds . Acetylphenyl compounds are a family of organic compounds that contain an acetyl group (CH3CO-) attached to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” were not found, similar compounds such as N-(4-acetylphenyl)-N’-ethylthiourea and N-(4-acetylphenyl)-N’-octylthiourea have been synthesized . A general method involves the reaction of p-aminoacetophenone with other reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H-NMR, 13C-NMR, and FT-IR spectroscopy .Chemical Reactions Analysis

Related compounds have been involved in reactions such as the Michael addition . In this reaction, 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to produce 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of complex molecules, such as N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide, often involves multi-step chemical reactions that yield these compounds in good purity and yield. For example, the practical synthesis of orally active CCR5 antagonists involves the esterification of specific bromo compounds followed by a Claisen type reaction, highlighting the intricate steps required to produce such molecules (Ikemoto et al., 2005).

Structural Analysis

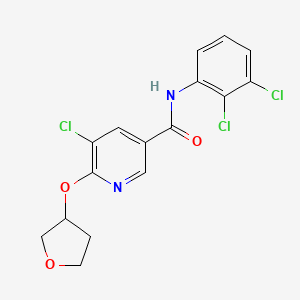

In-depth structural analysis is crucial for understanding the properties and potential applications of chemical compounds. For instance, crystalline organic compounds similar to N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been prepared and analyzed using techniques such as FT-IR, NMR, and X-ray diffraction to confirm their structure and investigate their molecular interactions (Polo-Cuadrado et al., 2021).

Pharmacokinetic Studies

The study of how compounds are metabolized and distributed in biological systems is crucial for drug development. Research on similar compounds has involved the development of methods for determining serum and urine concentrations, providing essential data for pharmacokinetic studies (Dockens et al., 1987).

Anticonvulsant Activity

Compounds with structural features similar to N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been explored for their potential as anticonvulsants. The effectiveness of these compounds in animal models and their metabolic pathways provide insights into their therapeutic potential (Robertson et al., 1987).

Chemical Modification and Activity

The modification of carboxamide functions and the synthesis of related compounds have been studied for their potential in various applications, including peptide synthesis and antineoplastic agents. These studies highlight the versatility and potential therapeutic applications of such compounds (Sieber & Riniker, 1991; Koebel et al., 1975).

Mécanisme D'action

Target of Action

A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer progression .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related tocellular stress responses , protein folding , and degradation .

Result of Action

Based on its potential target, it may influence cellular processes such asprotein homeostasis , cell survival , and cell growth .

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO3/c1-12(22)13-2-5-17(6-3-13)21-19(23)14-8-9-24-18-7-4-16(20)11-15(18)10-14/h2-11H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKJEEUMYZRVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)

![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)